molecular formula C20H17BrFN5OS B2700515 N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide CAS No. 1358585-13-3

N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Cat. No. B2700515
M. Wt: 474.35
InChI Key: CHXWSBVCKIKQSK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17BrFN5OS and its molecular weight is 474.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Applications

N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide, due to its complex structure, is likely involved in research focusing on the synthesis of heterocyclic compounds and their applications. While specific studies on this compound were not found, research on similar triazoloquinoxaline derivatives reveals a broad interest in their synthesis and potential applications, particularly in medicinal chemistry.

  • Synthesis Techniques : The synthesis of triazoloquinoxaline derivatives involves various chemical reactions, including the DCC coupling method and azide coupling method, demonstrating the interest in generating these compounds for further study and application in medicinal chemistry (Fathalla, 2015).

  • Anticancer Activity : Some derivatives of triazoloquinoxaline have been explored for their anticancer activities. A study showed that certain derivatives exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment (Reddy et al., 2015).

  • Positive Inotropic Activity : Another area of research is the evaluation of triazoloquinoxaline derivatives for their positive inotropic activity, which could offer new avenues for the development of drugs to treat heart conditions (Zhang et al., 2008).

  • Antidepressant Potential : Research has also focused on the antidepressant potential of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, highlighting their potential as rapid-acting antidepressant agents through adenosine receptor antagonism (Sarges et al., 1990).

  • Diversified Synthesis for Scaffold Development : The diversified synthesis of triazoloquinoxaline derivatives through methods like the Ugi four-component reaction demonstrates the chemical community's interest in these compounds for developing novel pharmacological agents (An et al., 2017).

  • Antimicrobial and Antiallergic Agents : Some derivatives have been evaluated for their antimicrobial and antiallergic properties, suggesting their potential in creating new treatments for infections and allergies (Loev et al., 1985).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN5OS/c1-11(2)18-25-26-19-20(24-15-5-3-4-6-16(15)27(18)19)29-10-17(28)23-14-8-7-12(21)9-13(14)22/h3-9,11H,10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXWSBVCKIKQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

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